

Ciraparantag reversal DOACs heparins

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ciraparantag

CAS No.: 1438492-26-2

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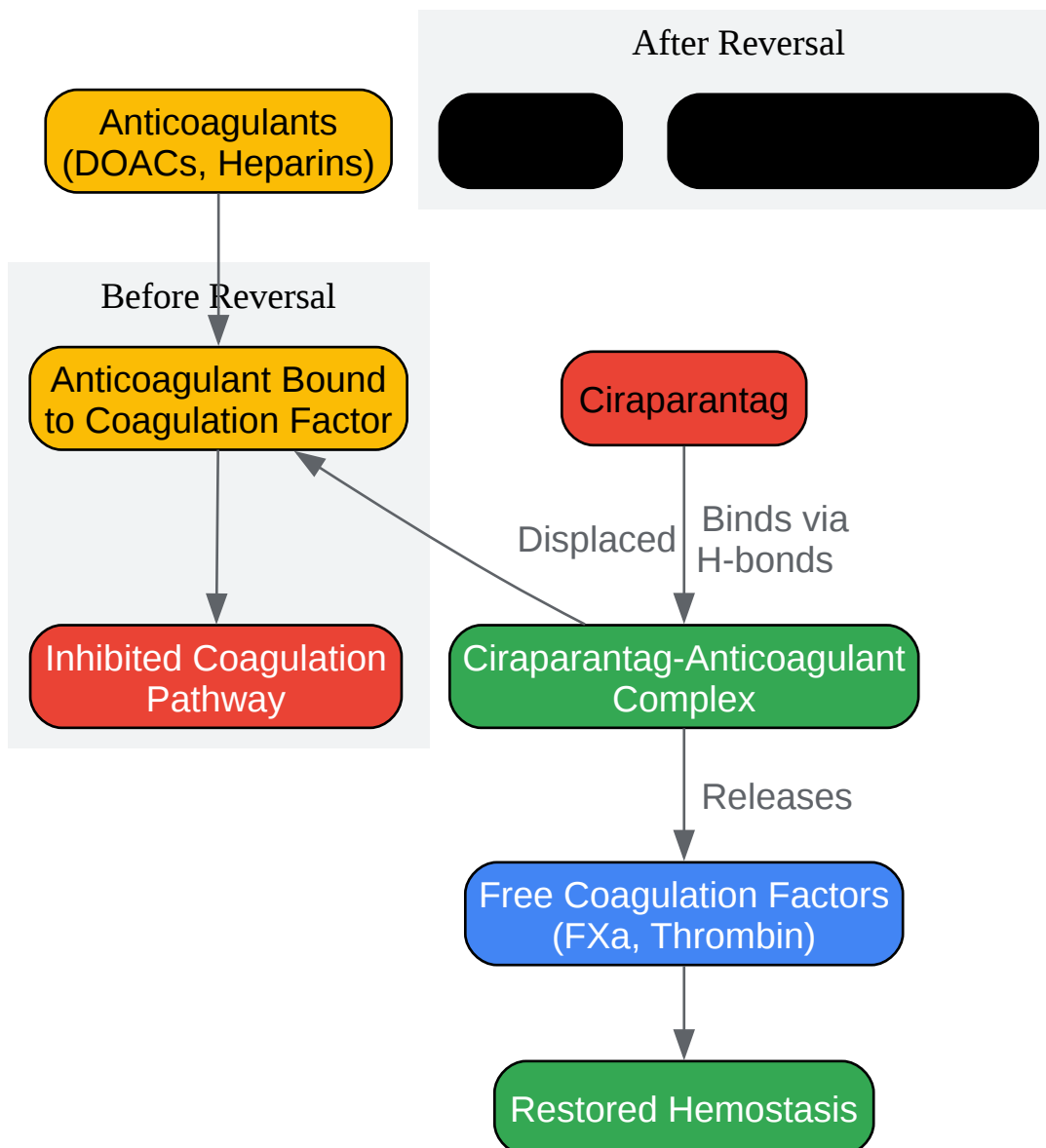
Comparative Mechanisms of Action

The table below summarizes the distinct mechanisms of action for **ciraparantag** and other key reversal agents.

Reversal Agent	Target Anticoagulants	Mechanism of Action
Ciraparantag	Direct FXa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), UFH, LMWHs (e.g., enoxaparin) [1] [2] [3]	Binds non-covalently to anticoagulants via hydrogen bonds and charge-charge interactions, displacing them from their targets [2] [3].
Idarucizumab	Dabigatran (direct thrombin inhibitor)	A monoclonal antibody fragment that binds specifically to dabigatran with high affinity [4].
Andexanet Alfa	Direct and indirect FXa inhibitors (rivaroxaban, apixaban, edoxaban, LMWHs)	A recombinant, inactive form of factor Xa that acts as a decoy receptor, binding FXa inhibitors and sequestering them [4] [1].
Protamine	Unfractionated Heparin (UFH)	Binds to UFH to form a stable salt, neutralizing its anticoagulant activity. It has limited effect on LMWHs [1].

Reversal Agent	Target Anticoagulants	Mechanism of Action
Non-specific Agents (e.g., PCCs)	Various (VKAs, DOACs off-label)	Contains clotting factors to "overwhelm" the anticoagulant effect; efficacy for DOAC reversal is not fully established and carries thrombotic risk [4] [3].

The following diagram visualizes **ciraparantag's** mechanism of action and its position in the landscape of anticoagulant reversal.



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Supporting Experimental and Clinical Data

Evidence from biophysical and clinical studies supports **ciraparantag**'s potential as a broad-spectrum reversal agent.

Binding Affinity and Neutralization Studies

Isothermal titration calorimetry (ITC) studies directly compared the binding affinities (Kd) of different antidotes. The data suggests distinct mechanisms and varying levels of efficacy [1].

Putative Binding Partner	Ciraparantag Kd (M)	Andexanet Alfa Kd (M)	UHRA Kd (M)
Unfractionated Heparin (UFH)	$2.8 (\pm 0.3) \times 10^{-5}$	$3.4 (\pm 0.4) \times 10^{-5}$	$8.9 (\pm 0.3) \times 10^{-7}$
Enoxaparin (LMWH)	$1.7 (\pm 0.3) \times 10^{-5}$	$4.0 (\pm 0.3) \times 10^{-5}$	$6.0 (\pm 0.4) \times 10^{-6}$
Edoxaban	No binding observed	$3.4 (\pm 0.6) \times 10^{-9}$	Not determined
Rivaroxaban	No binding observed	$0.9 (\pm 0.2) \times 10^{-9}$	Not determined

Despite the lack of observed direct binding to some direct FXa inhibitors in ITC studies, other assays have demonstrated reversal activity for **ciraparantag**, suggesting its mechanism may involve more than 1:1 binding [1].

Clinical Reversal Efficacy

Phase 2 clinical trials in healthy elderly subjects assessed **ciraparantag**'s ability to reverse anticoagulation at steady state [2]. The primary efficacy endpoint was **complete reversal** of Whole Blood Clotting Time (WBCT), defined as a return to $\leq 10\%$ above baseline within one hour and sustained for a specified duration.

Anticoagulant	Ciraparantag Dose	Proportion with Complete Reversal
Apixaban	30 mg	67%
	60 mg	100%
	120 mg	100%
	Placebo	17%
Rivaroxaban	30 mg	58%
	60 mg	75%
	120 mg	67%
	180 mg	100%
	Placebo	13%

Detailed Experimental Protocols

For researchers, key methodologies from the cited studies are outlined below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity [1]

- **Purpose:** To measure the thermodynamic parameters and equilibrium dissociation constant (Kd) of antidote-anticoagulant interactions.
- **Procedure:** The antidote (in the syringe) is titrated into the anticoagulant or protein (in the sample cell). The instrument measures the heat released or absorbed with each injection.
- **Data Analysis:** The integrated heat data is fitted to a binding model using software (e.g., Origin from Microcal) to calculate the Kd, enthalpy change (ΔH), and stoichiometry (N).

Whole Blood Clotting Time (WBCT) for Reversal Efficacy [2]

- **Purpose:** To serve as a primary pharmacodynamic measure of coagulation status in the presence of **ciraparantag**.
- **Special Consideration:** **Ciraparantag** interacts with citrate, oxalate, and activators like kaolin and celite. Therefore, **WBCT must be performed manually on non-citrated whole blood** without activators to yield valid results.
- **Procedure:**
 - Blood is collected without anticoagulants.
 - A predefined volume is placed in a glass tube.
 - The tube is tilted manually every 30 seconds until a clot forms.
 - The time from blood draw to clot formation is recorded as the WBCT.

Key Differentiators and Research Considerations

Ciraparantag's profile highlights several potential advantages and research considerations.

- **Broad-Spectrum Activity:** Its ability to reverse a wide range of anticoagulant classes (direct FXa inhibitors, direct thrombin inhibitors, and heparins) positions it as a potential universal reversal agent, which could simplify hospital formularies and emergency protocols [3].
- **Clinical Trial Status:** The available efficacy data primarily comes from Phase 1 and 2 trials in healthy volunteers. Large Phase 3 trials in bleeding patients are needed to confirm its effectiveness and safety in a clinical setting [4] [3].
- **Unique Assay Challenges:** The interaction between **ciraparantag** and common anticoagulants used in lab tubes means that standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) are not reliable for monitoring its effect. The manual WBCT is a necessary but less common workaround [2].

Ciraparantag represents a significant area of development in anticoagulant reversal. As research progresses, its potential to offer a single, rapid solution for managing serious bleeding across multiple anticoagulant classes will become clearer.

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To cite this document: Smolecule. [Ciraparantag reversal DOACs heparins]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523841#ciraparantag-reversal-doacs-heparins>]

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